Pci-27483

Catalog No.
S549060
CAS No.
871266-63-6
M.F
C26H24N6O9S
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pci-27483

CAS Number

871266-63-6

Product Name

Pci-27483

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid

Molecular Formula

C26H24N6O9S

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PCI27483; PCI-27483; PCI 27483.

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Description

The exact mass of the compound Pci-27483 is 596.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Cancer

  • Inhibition of the Coagulation Cascade

    PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.

  • Anti-tumor effects beyond coagulation

    Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].

These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.

Clinical Trials

  • Phase I/II Studies

    Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].

  • Limited Further Development

    Due to these initial findings, further development of PCI-27483 seems to have been discontinued.

PCI-27483 is a small molecule with the chemical formula C26H24N6O9SC_{26}H_{24}N_{6}O_{9}S and a molecular weight of approximately 596.57 g/mol. It is primarily recognized as an inhibitor of activated coagulation factor VIIa, functioning as an antithrombotic agent. The compound has been investigated for its potential therapeutic effects in various cancer types, including pancreatic cancer and ductal adrenocarcinoma . Its IUPAC name is (2S)-2-{2-[5-(6-carbamimidoyl-1H-1,3-benzodiazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl]acetamido}butanedioic acid, highlighting its complex structure .

  • PCI-27483 inhibits the activity of FVIIa by binding to its active site, preventing it from cleaving other proteins involved in the blood clotting cascade [].
  • This inhibition disrupts the signaling pathways triggered by the Tissue Factor (TF):FVIIa complex, which are believed to promote tumor growth and metastasis [].
  • Studies have shown that PCI-27483 can suppress the TF:FVIIa-induced phosphorylation of ERK1/2, a signaling molecule involved in cell proliferation, and also block the secretion of pro-angiogenic factors like IL-8 by cancer cells [].
  • As PCI-27483 is still under investigation, detailed information on its safety profile is limited.
  • Phase I/II clinical trials have been conducted to assess its safety and efficacy in patients with advanced pancreatic cancer []. These trials reported acceptable tolerability with no major safety concerns identified [].
  • However, further studies are needed to fully understand the long-term safety profile and potential side effects of PCI-27483.

The primary reaction of PCI-27483 involves its interaction with activated factor VIIa, forming a stable complex that inhibits its activity. This inhibition prevents the subsequent activation of downstream coagulation factors, thereby exerting an antithrombotic effect. The compound's solubility in water is low, at approximately 0.0417 mg/mL, which may influence its bioavailability and pharmacokinetic properties .

PCI-27483 exhibits significant biological activity as an inhibitor of the tissue factor/activated factor VIIa complex. This interaction is crucial in the coagulation cascade, which plays a vital role in both hemostasis and tumor progression. The compound has shown promise in preclinical studies for reducing thrombus formation in animal models, indicating potential applications in treating thrombotic disorders .

The synthesis of PCI-27483 involves multiple steps that typically include:

  • Formation of the benzodiazole moiety: This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfamoylation: The introduction of the sulfamoyl group is critical for enhancing the compound's biological activity.
  • Coupling reactions: These reactions link various functional groups to form the final structure.
  • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Specific synthetic routes are proprietary and may vary among research laboratories .

PCI-27483 has several potential applications:

  • Cancer Therapy: Investigated for its efficacy against various cancers, particularly pancreatic cancer.
  • Antithrombotic Treatment: Explored for use in conditions requiring anticoagulation due to its inhibitory effects on coagulation pathways .
  • Research Tool: Utilized in studies examining the role of coagulation factors in tumor biology and metastasis .

Studies have demonstrated that PCI-27483 interacts specifically with activated factor VIIa, inhibiting its enzymatic activity. This interaction can lead to downstream effects on cell signaling pathways associated with thrombosis and tumor progression. In vitro and in vivo studies have shown that PCI-27483 can effectively reduce thrombus formation without significantly affecting hemostasis under certain conditions .

Several compounds share structural or functional similarities with PCI-27483:

Compound NameChemical FormulaKey Features
DabigatranC1919H1919N77O33Direct thrombin inhibitor; used for stroke prevention
RivaroxabanC1919H1818ClN33O55SFactor Xa inhibitor; used in venous thromboembolism
ApixabanC2525H2828N66O88SFactor Xa inhibitor; offers a favorable safety profile

Uniqueness of PCI-27483

PCI-27483 is unique due to its dual role as both an antithrombotic agent and a potential anticancer therapeutic. Unlike other anticoagulants that primarily target coagulation factors, PCI-27483 also addresses pathways involved in tumor progression, making it a compound of interest for dual-target therapies .

PCI-27483 represents a significant advancement in the field of anticoagulant therapeutics, emerging as a novel small-molecule inhibitor specifically designed to target activated factor VII (factor VIIa) in complex with tissue factor [1]. The compound was developed through an extensive medicinal chemistry discovery and optimization program that applied high-resolution X-ray structure-based design methodologies [4]. This systematic approach enabled researchers to create a highly selective inhibitor that demonstrates both antineoplastic and antithrombotic activities through its unique mechanism of action [1].

The molecular structure of PCI-27483 is characterized by the chemical formula C26H24N6O9S, with a molecular weight of 596.6 grams per mole [1] [5]. The complete International Union of Pure and Applied Chemistry name for this compound is (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid [27]. The compound is assigned the Chemical Abstracts Service registry number 871266-63-6 [1] [27].

PropertyValue
Molecular FormulaC26H24N6O9S [1]
Molecular Weight596.6 g/mol [1]
CAS Registry Number871266-63-6 [1]
Chemical ClassPhenylbenzimidazole [7]
SolubilityDMSO: 45 mg/mL [5]
Storage Condition-20°C (long term) [27]

The development of PCI-27483 was undertaken by Pharmacyclics, Incorporated, with the primary objective of creating a reversible small-molecule inhibitor capable of selectively targeting the factor VIIa/tissue factor complex [1] [4]. This complex plays a crucial role in both coagulation cascade initiation and tumor progression mechanisms, making it an attractive therapeutic target for dual anticoagulant and anticancer applications [1] [8].

Classification within Factor VIIa Inhibitors

PCI-27483 belongs to the class of organic compounds known as phenylbenzimidazoles, which are characterized by compounds containing a phenylbenzimidazole moiety [7]. Within the broader category of factor VIIa inhibitors, PCI-27483 distinguishes itself as a first-in-class small-molecule inhibitor that demonstrates exceptional selectivity for the factor VIIa/tissue factor complex [4] [6].

The mechanism of action involves the selective inhibition of factor VIIa when complexed with tissue factor, which prevents the activation of protease activated receptor 2 and subsequent protease activated receptor 2-mediated signal transduction pathways [1]. This selective targeting approach differentiates PCI-27483 from other anticoagulants by its ability to achieve precise levels of anticoagulation that can be readily measured through standard laboratory tests [6].

Factor VIIa functions as a serine protease that becomes activated upon binding with tissue factor, forming the factor VIIa/tissue factor complex [1] [8]. This complex initiates intracellular signaling pathways by activating protease activated receptor 2, which subsequently leads to the upregulation of various pro-angiogenic and pro-invasive factors including interleukin-8 and vascular endothelial growth factor [8] [20]. PCI-27483 interrupts this cascade by specifically inhibiting factor VIIa within the tissue factor complex, thereby preventing downstream signaling events [1] [8].

The classification of PCI-27483 as a factor VIIa inhibitor is further supported by its demonstrated ability to inhibit both the extrinsic and intrinsic coagulation cascades [1]. Unlike traditional anticoagulants that may have broader effects on the coagulation system, PCI-27483 maintains its selectivity for the factor VIIa/tissue factor interaction, providing a more targeted therapeutic approach [6] [8].

Recent research has expanded the classification of PCI-27483 to include its polypharmacological potential, particularly its activity as a selective inhibitor of carbonic anhydrases IX and XII [13] [14]. The presence of a sulfonamide moiety in the PCI-27483 structure contributes to this additional mechanism of action, highlighting the compound's potential for dual-targeting pathways in cancer treatment [13] [14].

Historical Evolution of Research on PCI-27483

The research trajectory of PCI-27483 spans over two decades, beginning with its initial patent filing in 2004 [3] [28]. The patent priority date of June 2, 2004, marked the formal beginning of intellectual property protection for this novel factor VIIa inhibitor [3]. Subsequently, the patent was published in December 2005 under the designation WO2005118554A2, establishing the foundational intellectual property framework for the compound [3] [28].

The first significant milestone in clinical development occurred in 2008 when Pharmacyclics announced the successful completion of the Phase 1 clinical trial [4] [6]. This initial study was conducted in sixteen healthy volunteers to evaluate the safety and pharmacologic effects of PCI-27483 [4] [6]. The trial demonstrated that single administration of PCI-27483 resulted in a linear dose response in the International Normalized Ratio, a routine laboratory test used to assess anticoagulation levels [4] [6].

YearMilestoneKey Details
2004Patent priority dateInitial patent filing by Pharmacyclics [3]
2005Patent publication (WO2005118554A2)Factor VIIa inhibitor patent published [3]
2008Phase 1 completion announcement16 healthy volunteers, linear dose response [4] [6]
2009-2014Phase 2 clinical trial (NCT01020006)Pancreatic cancer patients, dose escalation [32]
2011ASCO presentation of Phase 1/2 resultsPreliminary efficacy and safety data [12]
2019Publication of Phase 2 resultsFinal Phase 2 results published in Oncology [2]
2024Discovery of carbonic anhydrase inhibitionPolypharmacological potential identified [13] [14]

The Phase 1 study revealed important pharmacokinetic properties, including a half-life of ten hours and the ability to achieve mean peak International Normalized Ratio values of 2.72 (± 0.24) at the highest subcutaneous dose evaluated [6]. These findings established the dosing parameters that were expected to maintain the International Normalized Ratio in the therapeutic range of 2.0 to 3.0 for treatment and prevention of thromboembolic events [6].

Preclinical research conducted in 2008 demonstrated the anti-tumor activity of PCI-27483 in animal models of human pancreatic tumors [17]. The compound was administered twice daily at doses of 60 milligrams per kilogram or 90 milligrams per kilogram, resulting in 42 percent and 85 percent inhibition of tumor growth, respectively, after 15 days of treatment [17]. These encouraging preclinical results supported the progression to clinical trials in cancer patients [17].

The Phase 2 clinical trial, designated NCT01020006, was initiated in 2009 and continued through 2014 [32]. This study focused on patients with advanced pancreatic cancer and employed a randomized, controlled design to evaluate the efficacy of PCI-27483 in combination with gemcitabine compared to gemcitabine alone [2] [32]. The trial incorporated an initial dose-escalation phase followed by randomization to determine the optimal therapeutic approach [2] [32].

Current Status in Scientific Literature

The contemporary scientific literature reflects a comprehensive understanding of PCI-27483's mechanisms of action and therapeutic potential. The most significant clinical findings were published in 2019 in the journal Oncology, providing definitive results from the Phase 2 randomized controlled trial [2] [24]. This study enrolled 42 patients with advanced pancreatic cancer and demonstrated that while PCI-27483 achieved targeted anticoagulation levels, it did not demonstrate superior efficacy compared to gemcitabine monotherapy [2].

ParameterPCI-27483 + GemcitabineGemcitabine AloneCitation
Progression-Free Survival3.7 months1.9 monthsRamanathan et al., 2019 [2]
Overall Survival5.7 months5.6 monthsRamanathan et al., 2019 [2]
Peak International Normalized Ratio2.72 ± 0.24No changePharmacyclics, 2008 [6]
Plasma Half-life7.7-10 hoursN/AASCO abstracts [12]

The most recent development in PCI-27483 research emerged in 2024 with the discovery of its polypharmacological potential as a carbonic anhydrase inhibitor [13] [14]. Research published in ACS Medicinal Chemistry Letters revealed that PCI-27483 demonstrates selective inhibitory activity against human carbonic anhydrases IX and XII, which are tumor-associated isoforms [13] [14]. This finding expands the therapeutic potential of PCI-27483 beyond its original factor VIIa inhibition mechanism [13] [14].

X-ray crystallography and molecular docking studies have elucidated the structural features underlying PCI-27483's selective inhibitory activity toward carbonic anhydrases IX and XII [13]. These studies provide valuable insights into the dual-targeting pathway mechanisms that may enhance the compound's anticancer efficacy [13] [14]. The presence of the sulfonamide moiety in the PCI-27483 structure appears to be crucial for this carbonic anhydrase inhibition activity [13] [14].

Current research continues to explore the mechanistic basis for PCI-27483's effects on tissue factor/factor VIIa signaling pathways [8] [21]. The compound's ability to prevent protease activated receptor 2 activation and subsequent upregulation of interleukin-8 and vascular endothelial growth factor remains an area of active investigation [8] [20]. These signaling pathways are particularly relevant in cancer progression, where tissue factor overexpression correlates with increased tumor invasiveness and poor prognosis [8] [21].

The scientific literature also documents PCI-27483's pharmacokinetic properties, including its linear dose-response relationship and predictable anticoagulation effects [2] [6]. The compound's ability to achieve therapeutic International Normalized Ratio levels while maintaining a favorable pharmacokinetic profile continues to be of interest for potential future therapeutic applications [2] [6].

Recent publications have also explored PCI-27483's potential utility in drug repurposing applications, particularly as an inhibitor of TMPRSS2, a serine protease involved in viral entry mechanisms [30]. This research demonstrates the continued relevance of PCI-27483 in contemporary medicinal chemistry and drug discovery efforts [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

596.13254754 g/mol

Monoisotopic Mass

596.13254754 g/mol

Heavy Atom Count

42

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6073LCU8U9

Dates

Modify: 2023-08-15
1. Manufacture, compositions and uses of coagulation factor VIIa modulator, By Loury, David; Purro, Norbert, From PCT Int. Appl. (2009), WO 2009052323 A2 20090423.

Explore Compound Types